molecular formula C9H11FO B13470524 (4-Ethyl-3-fluorophenyl)methanol

(4-Ethyl-3-fluorophenyl)methanol

Cat. No.: B13470524
M. Wt: 154.18 g/mol
InChI Key: MRUUGFGPVCRUMN-UHFFFAOYSA-N
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Description

(4-Ethyl-3-fluorophenyl)methanol (B6215908) is a substituted aromatic alcohol that has garnered interest in various domains of chemical synthesis. Its structure, featuring a fluorine atom and an ethyl group on the phenyl ring, imparts specific properties that make it a valuable building block for more complex molecules.

Fluorinated aromatic alcohols are a class of organic compounds that have gained prominence in modern organic synthesis. researchgate.net The introduction of fluorine into aromatic systems can significantly alter the physical, chemical, and biological properties of the resulting molecules. numberanalytics.com Fluorine's high electronegativity can influence the reactivity and stability of these compounds. numberanalytics.com This has profound implications in fields such as medicinal chemistry and materials science. numberanalytics.com

The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding donor ability and low nucleophilicity, enable them to act as effective promoters for various organic reactions, sometimes even in the absence of a catalyst. researchgate.net These characteristics make them advantageous for creating operationally simple, practical, and more environmentally friendly synthetic processes. researchgate.net Furthermore, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have proven to be remarkable media for challenging C–H activation reactions, positively affecting reactivity, as well as site- and stereoselectivity. rsc.org The application of fluorinated alcohols as solvents, co-solvents, or additives has become a cornerstone of modern organic synthesis. acs.org

The structure of this compound is characterized by a benzene (B151609) ring substituted with an ethyl group at the fourth position, a fluorine atom at the third position, and a hydroxymethyl group. The molecular formula of the compound is C9H11FO. chemsynthesis.comuni.lu

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C9H11FO
Molecular Weight 154.184 g/mol
Monoisotopic Mass 154.07939 Da
Predicted XlogP 1.9

Data sourced from PubChem uni.lu and Chemical Synthesis Database chemsynthesis.com

The reactivity of this compound is influenced by its functional groups. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification. The aromatic ring, activated by the ethyl group and influenced by the electron-withdrawing fluorine atom, can participate in electrophilic substitution reactions. The benzylic position of the methanol (B129727) group also presents a site for various chemical transformations. The presence of the fluorine atom can modulate the acidity of the hydroxyl proton and influence the regioselectivity of reactions on the aromatic ring.

The study of substituted phenylmethanols, also known as benzyl (B1604629) alcohols, is deeply rooted in the history of organic chemistry. Alcohols, in general, are a fundamental group of organic compounds that have consistently attracted academic and industrial attention due to their versatile properties and applications, ranging from solvents to highly specialized materials. researchgate.net The functionalization of the C-H bonds in alcohols is a significant area of research for transforming them into more valuable chemicals. nih.gov

The advent of organofluorine chemistry in the 20th century marked a new era in the study of substituted aromatic compounds. numberanalytics.com Initially, the synthesis of fluorinated aromatics was a significant challenge due to the high reactivity of fluorine. numberanalytics.com However, advancements in synthetic methodologies have made these compounds more accessible. numberanalytics.com This has led to a surge in research focused on creating fluorinated building blocks for various applications, including pharmaceuticals and advanced materials. numberanalytics.com The development of substituted phenylmethanols has followed this trend, with a growing interest in structures that incorporate fluorine to fine-tune their chemical and physical properties.

Future research on this compound is likely to focus on several key areas. A primary objective will be the exploration of its utility as a precursor in the synthesis of novel, biologically active molecules. The specific substitution pattern of this compound may lead to the discovery of new pharmaceuticals with improved efficacy.

Another avenue for advanced research lies in its application in materials science. The incorporation of the fluorinated phenylmethanol moiety into polymers could lead to materials with enhanced thermal stability, chemical resistance, or specific optical properties. numberanalytics.com

Furthermore, there is scope for developing more efficient and sustainable synthetic routes to this compound itself. Methodologies that minimize waste and utilize greener reaction conditions will be a priority. Investigating its reactivity in greater detail, particularly in catalyzed cross-coupling reactions and C-H functionalization, will undoubtedly uncover new synthetic possibilities and broaden its applicability in organic chemistry.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(4-ethyl-3-fluorophenyl)methanol

InChI

InChI=1S/C9H11FO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6H2,1H3

InChI Key

MRUUGFGPVCRUMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CO)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 3 Fluorophenyl Methanol and Its Precursors

Strategies for Carbonyl Reduction to Yield Substituted Phenylmethanols

The reduction of a carbonyl group, specifically an aldehyde, is the most direct route to synthesizing substituted phenylmethanols. The primary precursor for (4-Ethyl-3-fluorophenyl)methanol (B6215908) via this strategy is 4-Ethyl-3-fluorobenzaldehyde (B6205756). nih.govnih.gov The conversion of this aldehyde to the corresponding primary alcohol can be achieved through several robust methods, including catalytic hydrogenation and reduction with metal hydrides. ncert.nic.in

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used industrial method for the reduction of aldehydes to alcohols, offering high efficiency and atom economy. ncert.nic.inresearchgate.net This process involves the use of a metal catalyst, such as palladium, platinum, or ruthenium, to facilitate the addition of hydrogen gas across the carbonyl double bond. researchgate.netresearchgate.net

Research into the hydrogenation of substituted benzaldehydes has revealed the influence of both electronic and steric factors on catalyst activity and selectivity. For instance, ruthenium nanoparticles supported on ordered mesoporous carbons (Ru/CMK-3) have been shown to be effective for the liquid-phase hydrogenation of various benzaldehyde (B42025) derivatives. researchgate.net Studies on benzaldehydes with electron-withdrawing substituents like fluorine have shown high conversion rates. researchgate.net Another approach involves visible-light-induced transfer hydrogenation using palladium immobilized on metal-organic frameworks (MOFs), which has demonstrated excellent catalytic performance for benzaldehyde and its derivatives. acs.org Manganese-based catalysts have also emerged as a cost-effective alternative to precious metals like rhenium for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.gov In studies using a manganese pincer complex, 4-fluorobenzaldehyde (B137897) was hydrogenated to 4-fluorobenzyl alcohol with quantitative conversion. nih.gov

These findings suggest that the catalytic hydrogenation of 4-ethyl-3-fluorobenzaldehyde to this compound is a highly feasible and efficient process.

Table 1: Comparison of Catalytic Systems for Benzaldehyde Hydrogenation

Catalyst System Substrate Example Key Findings Reference
Ru/CMK-3 Substituted Benzaldehydes Efficient and reusable for liquid-phase hydrogenation; activity influenced by substituent position. researchgate.net
Pd/MIL-101(Fe)-NH2 Benzaldehyde Excellent performance in visible-light-induced transfer hydrogenation. acs.org
Manganese Pincer Complexes 4-Fluorobenzaldehyde Quantitative conversion under mild, base-free conditions, outperforming rhenium catalysts. nih.gov

Metal Hydride Reductions

Metal hydride reagents are a cornerstone of synthetic organic chemistry for the reduction of carbonyl compounds due to their high efficiency and predictability. uop.edu.pkchem-station.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for reducing aldehydes to primary alcohols. ncert.nic.inlibretexts.org

Sodium borohydride is a mild and selective reducing agent that is compatible with protic solvents like methanol (B129727) and ethanol. chem-station.commasterorganicchemistry.com It readily reduces aldehydes and ketones while typically leaving less reactive functional groups like esters and amides untouched. chem-station.commasterorganicchemistry.com The reduction mechanism involves the nucleophilic transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated by the solvent to yield the alcohol. masterorganicchemistry.comdalalinstitute.com The synthesis of [4-(benzyloxy)-3-fluorophenyl]methanol from the corresponding aldehyde has been successfully demonstrated using sodium borohydride in tetrahydrofuran, achieving a quantitative yield. chemicalbook.com This precedent strongly supports its applicability for the reduction of 4-ethyl-3-fluorobenzaldehyde.

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and reacts violently with water and protic solvents. uop.edu.pklibretexts.org It can reduce a wider range of functional groups, including carboxylic acids and esters, to alcohols. chem-station.com Due to its high reactivity, LiAlH₄ reductions are conducted in anhydrous aprotic solvents like diethyl ether or THF, followed by a careful aqueous workup to hydrolyze the intermediate aluminum alkoxide salt. uop.edu.pklibretexts.org While highly effective, the milder and safer conditions associated with NaBH₄ often make it the preferred reagent for the straightforward reduction of an aldehyde to an alcohol when other reducible groups are not present. uop.edu.pk

Table 2: Common Metal Hydride Reagents for Aldehyde Reduction

Reagent Formula Reactivity Typical Solvents Key Features Reference
Sodium Borohydride NaBH₄ Mild Methanol, Ethanol Chemoselective for aldehydes and ketones; safe and easy to handle. chem-station.commasterorganicchemistry.com
Lithium Aluminum Hydride LiAlH₄ Strong Diethyl ether, THF Reduces most carbonyl derivatives; reacts violently with protic solvents. chem-station.comlibretexts.org

Organometallic Reactions for C-C Bond Formation in Fluorinated Aromatic Systems

The construction of the substituted aromatic framework of precursors to this compound relies heavily on organometallic chemistry. These reactions are essential for creating carbon-carbon bonds, such as attaching the ethyl group to the fluorinated phenyl ring to form 4-ethyl-3-fluorobenzaldehyde.

Coupling Reactions for Aromatic Ring Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)-C(sp³) bonds. The Suzuki-Miyaura and Kumada-Corriu couplings are particularly relevant for this purpose.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The synthesis of 4-ethyl-3-fluorobenzaldehyde could be envisioned via the Suzuki coupling of ethylboronic acid with a suitable precursor like 4-bromo-3-fluorobenzaldehyde (B151432). scbt.combldpharm.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed. libretexts.org

The Kumada-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a powerful, economic option. wikipedia.orgorganic-chemistry.org For the synthesis of the target precursor, this could involve the reaction of ethylmagnesium bromide with 4-bromo-3-fluorobenzaldehyde in the presence of a nickel catalyst, such as (dppe)NiCl₂. nih.gov

Table 3: Comparison of C-C Cross-Coupling Reactions

Reaction Name Organometallic Reagent Electrophile Catalyst Key Features Reference
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Organyl Halide/Triflate Palladium Tolerates many functional groups; reagents are often stable and non-toxic. libretexts.org
Kumada-Corriu Grignard Reagent (R-MgX) Organyl Halide Nickel or Palladium Highly reactive reagents; economical; less tolerant of acidic protons. wikipedia.orgorganic-chemistry.org

Grignard and Organolithium Chemistry in Alcohol Synthesis

Grignard and organolithium reagents are highly reactive organometallic compounds that act as potent carbon nucleophiles and strong bases. libretexts.org Their addition to carbonyl compounds is a fundamental method for C-C bond formation and alcohol synthesis. libretexts.org

This strategy can be applied to the synthesis of this compound in two primary ways:

Addition to Formaldehyde (B43269): A Grignard reagent, such as 4-ethyl-3-fluorophenylmagnesium bromide, can be prepared from the corresponding aryl bromide (4-bromo-3-ethyl-1-fluorobenzene) and magnesium metal in an ether solvent. libretexts.org Subsequent reaction of this Grignard reagent with formaldehyde (an aldehyde) results in the formation of a primary alcohol, this compound, after an acidic workup. libretexts.org

Addition to an Aldehyde: Alternatively, the synthesis can proceed by adding an ethyl group to a pre-existing aldehyde. An ethyl Grignard reagent, like ethylmagnesium bromide, can be reacted with 3-fluorobenzaldehyde (B1666160) derivatives. youtube.comgoogle.com For example, reaction with 3-fluoro-4-formylbenzaldehyde would yield the target alcohol. This approach is versatile for creating secondary and tertiary alcohols by reacting Grignard reagents with other aldehydes and ketones, respectively. youtube.commasterorganicchemistry.com

In all cases involving organometallic reagents, anhydrous conditions are crucial, as these reagents react readily with water and other protic sources. libretexts.org

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, the methodologies used in its synthesis can be extended to produce chiral derivatives, which are of significant interest in medicinal chemistry. nih.gov The creation of a chiral center often involves the asymmetric reduction of a prochiral ketone or an asymmetric addition to a carbonyl group.

A relevant chiral derivative would be, for example, (R)- or (S)-1-(4-ethyl-3-fluorophenyl)ethanol. The synthesis of such a chiral secondary alcohol would start from the corresponding prochiral ketone, 4-ethyl-3-fluoroacetophenone. The stereoselective reduction of this ketone can be achieved using several advanced methods:

Biocatalysis: Enzymes, particularly carbonyl reductases (CREDs) from microorganisms like E. coli, can reduce ketones to alcohols with exceptionally high enantioselectivity (>99% ee). nih.gov This approach often uses whole-cell systems and provides access to specific enantiomers, such as the (R)-alcohol, which is a key building block for certain neuroprotective compounds. nih.gov

Chiral Metal Catalysis: Transition metal catalysts complexed with chiral ligands are widely used for asymmetric transfer hydrogenation or hydrogenation of ketones. For example, ruthenium, rhodium, or iridium catalysts with chiral diamine or phosphine ligands can effectively produce chiral alcohols with high enantiomeric excess.

Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. mdpi.com For instance, a prochiral ketone can be converted into a chiral enamine or imine using a chiral amine. Subsequent reduction or reaction and removal of the auxiliary yields an enantioenriched product. mdpi.com

These stereoselective methods highlight the adaptability of synthetic routes to produce optically active compounds for specialized applications. nih.gov

Asymmetric Reduction Techniques

The asymmetric reduction of the corresponding prochiral ketone or aldehyde, 4-ethyl-3-fluorobenzaldehyde, is a primary strategy for obtaining enantiomerically pure this compound. This transformation is pivotal for applications where a specific stereoisomer is required.

Biocatalytic Reductions: Whole-cell biocatalysis presents an effective method for this asymmetric reduction. Recombinant E. coli strains expressing carbonyl reductase enzymes are utilized to reduce 3'-(trifluoromethyl)acetophenone, a structurally similar ketone, to its corresponding (R)-alcohol with an enantiomeric excess (ee) greater than 99.9%. nih.gov This approach benefits from the high selectivity of enzymes and the mild reaction conditions of a biological system. Similarly, yeast such as Saccharomyces uvarum has been used in aqueous-organic biphasic systems to reduce keto-esters, achieving high conversion and enantiomeric excess. nih.gov These microbial systems often contain cofactor regeneration mechanisms, making them self-sustaining and cost-effective for large-scale production.

Chemo-catalytic Reductions: Chemical methods often employ chiral catalysts or reagents. Reagents prepared from borane (B79455) and chiral amino alcohols have proven effective in the enantioselective reduction of various ketones. rsc.org For instance, using α,α-diphenyl β-amino alcohols as the chiral source can yield alcohols with very high enantioselectivities, often around 90% ee. rsc.org The choice of catalyst and reaction conditions, such as temperature and solvent, is critical to maximizing both yield and stereoselectivity. nih.gov

Below is a table summarizing representative asymmetric reduction methods applicable to the synthesis of chiral this compound.

Catalyst/Reagent SystemSubstrate TypeProduct Enantiomeric Excess (ee)Key Features
Recombinant E. coli with Carbonyl ReductaseAromatic Ketones>99.9%High selectivity, mild conditions, integrated cofactor regeneration. nih.gov
Saccharomyces uvarum (whole cells)Keto-esters~85%Effective in biphasic systems, high product concentration achievable. nih.gov
Borane with Chiral Amino AlcoholsAromatic/Aliphatic Ketones~90%High enantioselectivity for a broad range of substrates. rsc.org

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a reliable and versatile tool in asymmetric synthesis, often employed during the early stages of drug development. wikipedia.orgsigmaaldrich.com

Common Chiral Auxiliaries: Several classes of chiral auxiliaries are widely used, including Evans oxazolidinones, pseudoephedrine amides, and camphorsultam. wikipedia.orgsigmaaldrich.com These auxiliaries are typically derived from readily available and often inexpensive chiral pool materials like amino acids or amino alcohols. wikipedia.org

Mechanism of Action: The auxiliary is first attached to a precursor molecule, for example, by reacting pseudoephedrine with a carboxylic acid derivative of the fluorophenyl scaffold to form an amide. The steric bulk of the auxiliary then directs the approach of incoming reagents from the less hindered face of the enolate, leading to a highly diastereoselective alkylation or aldol (B89426) reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse, making the process more economical. sigmaaldrich.com Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated high efficiency and diastereoselectivity in aldol reactions. scielo.org.mxresearchgate.net

The table below outlines common chiral auxiliaries and their applications in asymmetric synthesis.

Chiral AuxiliaryTypical PrecursorKey Reaction TypeDiastereoselectivity
Oxazolidinones (Evans)Acyl ChloridesAldol Reactions, AlkylationsHigh (Z)-enolate selectivity. wikipedia.org
PseudoephedrineCarboxylic AcidsAlkylationsStereocontrol directed by the methyl group. wikipedia.org
CamphorsultamAcyl ChloridesMichael Additions, Aldol ReactionsSuperior induction compared to oxazolidinones in some cases. wikipedia.org
ThiazolidinethionesCarboxylic AcidsAcetate Aldol ReactionsExcellent yield and high diastereoselectivity. scielo.org.mxresearchgate.net

Development of Eco-Friendly and Sustainable Synthetic Protocols

Solvent-Free and Atom-Economical Processes

Modern synthetic chemistry emphasizes the development of "green" methodologies that minimize environmental impact. rsc.org Solvent-free reactions and processes with high atom economy are central to this goal. Atom economy refers to the efficiency of a reaction in converting the mass of reactants into the desired product.

Solvent-free conditions can be achieved in certain reactions, such as the synthesis of dihydro- wikipedia.orgsigmaaldrich.comrug.nltriazolo[1,5-a]pyrimidines, which proceeds at room temperature without any solvent. nih.gov Organocatalyzed flow chemistry is another advanced technique that can enable solvent-free reactions, offering higher throughput compared to traditional batch processes while maintaining excellent enantiopurity. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single step, incorporating most or all atoms into the final product. rsc.orgresearchgate.net

Catalysis in the Preparation of this compound

Catalysis is fundamental to developing efficient and sustainable synthetic routes. Catalysts lower the activation energy of reactions, often allowing them to proceed under milder conditions with greater selectivity and yield.

Biocatalysis: As mentioned, enzymes and whole-cell systems are powerful catalysts for asymmetric synthesis. nih.govOrganocatalysis: Small organic molecules can catalyze reactions with high enantioselectivity, avoiding the use of potentially toxic and expensive metals. Metal Catalysis: Transition metals are widely used. For instance, a rhodium-based catalyst system with a phosphine ligand is effective for the reductive carbonylation of aryl iodides to produce the precursor, 4-ethyl-3-fluorobenzaldehyde, in high yield. chemicalbook.com In MCRs for synthesizing pyran derivatives, a magnetically recyclable copper ferrite (B1171679) bionanocatalyst (CuFe2O4@starch) has been used, demonstrating the principles of green chemistry through catalyst reusability. nih.gov

Cascade and Multi-component Reactions Incorporating this compound Scaffolds

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. nih.gov This approach avoids the need for isolating intermediates, thereby saving time, solvents, and reagents. Intramolecular thio-Michael/aldol cyclization cascades are an example of this efficient strategy. scielo.org.mxresearchgate.net

Multicomponent reactions (MCRs) are convergent processes where three or more reactants are combined in a one-pot reaction to form a product that contains portions of all the initial components. rug.nlresearchgate.net MCRs are highly valued for their efficiency and ability to rapidly generate molecular diversity and complexity. researchgate.net The 4-ethyl-3-fluorobenzaldehyde precursor could serve as the aldehyde component in well-known MCRs such as the Ugi, Biginelli, or Hantzsch reactions to create complex heterocyclic structures. rug.nlresearchgate.net For example, a four-component reaction could combine an aldehyde, an amine, an isocyanide, and a carboxylic acid to quickly assemble a complex amide scaffold. rug.nl

Reaction TypeKey CharacteristicsExample Application
Cascade Reaction Multiple bond-forming events in a single operation without isolating intermediates. nih.govSynthesis of bis-lawsones via Knoevenagel condensation followed by a Michael addition. nih.gov
Multicomponent Reaction (MCR) ≥3 reactants combine in one pot; high atom economy and efficiency. rsc.orgresearchgate.netSynthesis of dihydropyrano[2,3-c]pyrazoles via a four-component reaction. nih.govresearchgate.net

Chemical Transformations and Derivatization Strategies for 4 Ethyl 3 Fluorophenyl Methanol

Oxidative Processes and Resulting Carbonyl Compounds

The primary alcohol moiety of (4-Ethyl-3-fluorophenyl)methanol (B6215908) is susceptible to oxidation, yielding corresponding carbonyl compounds. The extent of oxidation determines the final product, which can be either an aldehyde or a carboxylic acid. libretexts.org

Mild oxidizing agents are typically employed for the selective conversion of primary alcohols to aldehydes. nih.gov For the oxidation of this compound to 4-Ethyl-3-fluorobenzaldehyde (B6205756), reagents such as pyridinium (B92312) chlorochromate (PCC) are effective. A copper-catalyzed aerobic oxidation can also achieve this transformation selectively, often yielding the aldehyde without significant over-oxidation to the carboxylic acid. nih.govrsc.org

Stronger oxidizing agents or more vigorous reaction conditions will further oxidize the intermediate aldehyde to a carboxylic acid. libretexts.orgresearchgate.net The direct oxidation of this compound to 3-Ethyl-4-fluorobenzoic acid can be accomplished using powerful oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. researchgate.net A two-step, one-pot procedure, combining a copper-catalyzed aerobic oxidation with a subsequent sodium chlorite (B76162) (Lindgren) oxidation, provides an efficient route to the carboxylic acid. rsc.orgresearchgate.net

Table 1: Oxidative Reactions of this compound

Starting Material Oxidizing Agent(s) Product Reaction Type
This compound Pyridinium Chlorochromate (PCC) 4-Ethyl-3-fluorobenzaldehyde Partial Oxidation
This compound Cu(I) catalyst, O₂, TEMPO, DMAP 4-Ethyl-3-fluorobenzaldehyde Catalytic Aerobic Oxidation
This compound Potassium Permanganate (KMnO₄) 3-Ethyl-4-fluorobenzoic acid Full Oxidation

Nucleophilic Substitution Reactions on the Hydroxyl Group

The hydroxyl group of this compound can be readily transformed into other functional groups through nucleophilic substitution reactions. This typically involves an initial conversion of the hydroxyl group into a better leaving group.

Etherification and Esterification of the Methanol (B129727) Moiety

Etherification of this compound can be achieved through methods like the Williamson ether synthesis. byjus.comwikipedia.org This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. byjus.comwikipedia.orgyoutube.com For benzyl (B1604629) alcohols, this Sₙ2 reaction is efficient, especially with primary alkyl halides. youtube.commasterorganicchemistry.com Alternative methods for benzylation under neutral or acidic conditions, using reagents like 2-benzyloxy-1-methylpyridinium triflate or benzyl trichloroacetimidate, have also been developed to accommodate sensitive substrates. nih.govorganic-chemistry.org

Esterification is commonly performed via the Fischer-Speier esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. scribd.comwikipedia.org The reaction is an equilibrium process, and removal of water can drive it to completion. wikipedia.org For benzyl alcohols, which can be sensitive to strong acids, careful control of catalyst concentration is important to avoid side reactions like polymerization. sciencemadness.org Alternatively, the alcohol can be reacted with an acyl chloride or acid anhydride (B1165640) in the presence of a base.

Table 2: Etherification and Esterification of this compound

Reaction Type Reactant 2 Reagents/Catalyst Product Class

Halogenation and Subsequent Functionalization

The hydroxyl group of this compound can be replaced by a halogen to form a reactive benzylic halide, such as 1-(bromomethyl)-4-ethyl-2-fluorobenzene. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. A mild method for converting benzyl alcohols to benzyl bromides uses N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃). rsc.orgorganic-chemistry.org

The resulting benzylic halides are highly susceptible to nucleophilic substitution reactions. ucalgary.ca Due to the stability of the potential benzylic carbocation, these reactions can proceed via either Sₙ1 or Sₙ2 pathways. ucalgary.ca Primary benzylic halides, such as those derived from this compound, typically favor the Sₙ2 mechanism. ucalgary.ca They can react with a wide range of nucleophiles, including cyanides, azides, and thiolates, to introduce new functional groups at the benzylic position. libretexts.org

Table 3: Halogenation and Subsequent Functionalization

Reaction Step Reagent(s) Intermediate/Product Product Class
Halogenation PBr₃ or NBS/PPh₃ 1-(Bromomethyl)-4-ethyl-2-fluorobenzene Benzylic Halide
Nucleophilic Substitution Sodium Cyanide (NaCN) (4-Ethyl-3-fluorophenyl)acetonitrile Nitrile
Nucleophilic Substitution Sodium Azide (NaN₃) 1-(Azidomethyl)-4-ethyl-2-fluorobenzene Azide
Nucleophilic Substitution Sodium Thiolate (NaSR) (4-Ethyl-3-fluorobenzyl) sulfide Thioether

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents: the hydroxymethyl group (-CH₂OH), the ethyl group (-CH₂CH₃), and the fluorine atom (-F).

Both the hydroxymethyl and ethyl groups are activating groups that direct incoming electrophiles to the ortho and para positions. fiveable.meunizin.org The fluorine atom is a deactivating group due to its inductive effect, but it is also an ortho- and para-director because of its ability to donate electron density through resonance. unizin.orgorganicchemistrytutor.comlibretexts.org

Regioselectivity Studies of Substitution Reactions

The regiochemical outcome of an EAS reaction on this compound is determined by the interplay of the directing effects of the three substituents. The available positions for substitution are C2, C5, and C6.

-CH₂OH group (at C1): Ortho, para-directing (activator). Directs to positions 2 and 6.

-F group (at C3): Ortho, para-directing (deactivator). Directs to positions 2 and 4 (position 4 is blocked).

-CH₂CH₃ group (at C4): Ortho, para-directing (activator). Directs to positions 3 (blocked) and 5.

The activating groups (-CH₂OH and -CH₂CH₃) have a stronger influence on the reaction rate and orientation than the deactivating fluorine. organicchemistrytutor.com

Position 2: Is ortho to both the activating -CH₂OH group and the deactivating -F group.

Position 5: Is ortho to the activating -CH₂CH₃ group.

Position 6: Is ortho to the activating -CH₂OH group and para to the -CH₂CH₃ group.

Considering both electronic and steric factors, position 6 is the most likely site for substitution. It is activated by two groups (ortho to -CH₂OH and para to -CH₂CH₃) and is sterically less hindered than position 2, which is flanked by two substituents. Position 5 is also a likely site, being activated by the ethyl group. The precise ratio of isomers would depend on the specific reaction and conditions. For example, in nitration or halogenation, a mixture of products with substitution at positions 5 and 6 would be expected. wikipedia.orgyoutube.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s)
Nitration (HNO₃/H₂SO₄) NO₂⁺ (4-Ethyl-3-fluoro-6-nitrophenyl)methanol
Bromination (Br₂/FeBr₃) Br⁺ (6-Bromo-4-ethyl-3-fluorophenyl)methanol
Friedel-Crafts Acylation (RCOCl/AlCl₃) RCO⁺ (4-Ethyl-3-fluoro-6-acylphenyl)methanol

Reactions Involving the Ethyl Side Chain

The ethyl group attached to the aromatic ring possesses benzylic hydrogens at the carbon adjacent to the ring. These hydrogens are particularly reactive towards free-radical substitution because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org

A common reaction targeting this position is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator like light or peroxide. libretexts.orgaskfilo.com This reaction selectively replaces a benzylic hydrogen with a bromine atom, yielding (3-Fluoro-4-(1-bromoethyl)phenyl)methanol. This transformation provides a handle for further functionalization of the side chain, distinct from the reactions at the methanol group or on the aromatic ring. It is important to use NBS rather than Br₂ to avoid electrophilic aromatic substitution on the activated ring. chadsprep.com

Table 5: Reactions of the Ethyl Side Chain

Starting Material Reagent(s) Product Reaction Type
This compound N-Bromosuccinimide (NBS), Light (hν) (3-Fluoro-4-(1-bromoethyl)phenyl)methanol Benzylic Bromination

Functionalization of Alkyl C-H Bonds

The ethyl substituent on the aromatic ring of this compound presents a site for selective functionalization through the activation of its C-H bonds. The benzylic C-H bonds of the ethyl group are particularly susceptible to radical and oxidative reactions due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate.

Research on similar ethyl-substituted aromatic compounds, such as ethylbenzene (B125841), has demonstrated various methods for C-H bond functionalization. These reactions typically favor the benzylic position of the ethyl group. For instance, radical bromination of ethylbenzene using N-bromosuccinimide (NBS) under light initiation proceeds selectively at the benzylic position. youtube.comyoutube.com Similarly, enzymatic hydroxylation of ethylbenzene using ethylbenzene hydroxylase specifically targets the benzylic carbon to produce (S)-1-phenylethanol. wikipedia.org

Modern synthetic methods involving metallaphotoredox catalysis have also enabled the functionalization of benzylic C-H bonds in ethylbenzenes with a variety of coupling partners, including aldehydes and enones. rsc.org These transformations often proceed via the generation of a benzylic radical, which then engages in the desired bond-forming reaction.

While the presence of the hydroxymethyl group on the same molecule could potentially interfere with or participate in these reactions, it is plausible that conditions could be optimized to favor the functionalization of the ethyl group. For example, protection of the alcohol functionality prior to C-H activation could be employed.

Below is a table outlining potential C-H functionalization reactions at the ethyl group of this compound, based on analogous transformations.

Reaction Type Reagent/Catalyst Potential Product Reference for Analogy
Radical BrominationN-Bromosuccinimide (NBS), Light(1-Bromoethyl)-3-fluorophenyl)methanol youtube.comyoutube.com
OxidationOxidizing agents (e.g., KMnO4, CrO3)(3-Fluoro-4-acetylphenyl)methanolGeneral organic chemistry principles
AcylationAcid anhydrides, Metallaphotoredox catalysis(3-Fluoro-4-(1-oxoalkyl)phenyl)methanol rsc.org
AlkoxylationAlcohols, Copper-catalysis(1-Alkoxyethyl)-3-fluorophenyl)methanol ustc.edu.cn

Interactive Data Table: Potential C-H Functionalization of the Ethyl Group (This table is based on hypothetical reactions analogous to those reported for similar compounds.)

Cyclization and Ring-Forming Reactions Utilizing this compound as a Precursor

The benzylic alcohol functionality of this compound makes it a potential precursor for various cyclization and ring-forming reactions. Under acidic conditions, benzylic alcohols are known to undergo dehydration to form a stabilized benzylic carbocation. This reactive intermediate can then be trapped by various nucleophiles, including another molecule of the starting alcohol, leading to oligomerization or cyclization.

Studies on substituted benzyl alcohols have shown that in the presence of strong acids like HCl in dioxane, they can undergo self-cyclooligomerization to form macrocyclic structures such as cyclotriveratrylenes. researchgate.net This process involves a series of electrophilic aromatic substitutions where the benzylic carbocation of one molecule attacks the electron-rich aromatic ring of another. The electron-donating nature of the ethyl group and the fluorine atom's position on the ring in this compound would influence the regioselectivity of such a cyclization.

The intramolecular trapping of the benzylic carbocation by a nucleophile on a pre-installed side chain is another potential ring-forming strategy. While the ethyl group itself is not nucleophilic, its prior functionalization (as described in section 3.4.1) could introduce a suitable nucleophile.

Furthermore, intramolecular cyclization could potentially occur if the hydroxymethyl group reacts with a functional group on the ethyl side chain. For example, if the ethyl group were oxidized to an acetyl group, subsequent intramolecular aldol-type condensation could lead to the formation of a fused ring system.

The table below outlines potential cyclization reactions using this compound as a precursor.

Reaction Type Conditions Potential Product Structure Reference for Analogy
Acid-Catalyzed Self-CyclooligomerizationStrong acid (e.g., HCl/dioxane, H2SO4)Cyclic trimer or tetramer researchgate.net
Intramolecular Cyclization (via functionalized ethyl group)Dependent on the nature of the introduced functional groupFused or spirocyclic systemsGeneral synthetic principles

Interactive Data Table: Potential Cyclization Reactions (This table is based on hypothetical reactions analogous to those reported for similar compounds.)

4 Ethyl 3 Fluorophenyl Methanol As a Versatile Synthetic Intermediate

Building Block for Complex Aromatic and Heterocyclic Architectures

The structure of (4-Ethyl-3-fluorophenyl)methanol (B6215908) makes it an attractive starting material for the synthesis of more elaborate aromatic and heterocyclic systems. The hydroxymethyl group is a versatile handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to a leaving group for nucleophilic substitution reactions. The fluorine atom and the ethyl group on the aromatic ring influence the reactivity and regioselectivity of these transformations.

While specific examples of its use are not extensively documented in publicly available literature, the utility of analogous fluorinated phenyl methanols is well-established. For instance, compounds like (3-fluorophenyl)(4-fluorophenyl)methanol (B7724964) serve as precursors in the synthesis of complex multi-ring systems. bldpharm.com The strategic placement of the fluorine atom in this compound can be leveraged to direct further aromatic substitutions or to modulate the properties of the final molecule. The development of synthetic routes to more complex molecules, such as [4-(2-Ethylazepan-1-yl)-3-fluorophenyl]methanol, showcases the potential of this scaffold in building larger, functionalized structures. nih.gov

Role in the Synthesis of Scaffolds for Chemical Biology Probes

Fluorinated organic molecules are of significant interest in chemical biology due to the unique properties conferred by the fluorine atom, including increased metabolic stability and altered binding affinities. This compound is categorized as a versatile small molecule scaffold, suggesting its potential as a core component in the design and synthesis of chemical probes. cymitquimica.com

The synthesis of biologically active molecules often relies on key intermediates that introduce specific pharmacophores. For example, the structurally related compound, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, is a crucial intermediate in the synthesis of Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov This highlights the importance of fluorinated phenylmethanol moieties in the construction of neurologically active agents. While direct application of this compound in this area is not yet widely reported, its structural motifs suggest it could be a valuable building block for a new generation of probes designed to investigate biological systems. The synthesis of various paroxetine analogs often involves the condensation of a fluorophenyl-hydroxymethyl-piperidine core with other phenolic precursors, a strategy that could potentially be adapted using derivatives of this compound. researchgate.net

Precursor to Fluorinated Polymers and Functional Materials

The incorporation of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic properties. While the direct use of this compound as a monomer in polymerization has not been detailed in available research, its structure is amenable to such applications. The hydroxymethyl group could be functionalized to introduce a polymerizable moiety, allowing the (4-Ethyl-3-fluorophenyl) group to be incorporated into a polymer backbone or as a pendant group.

The synthesis of materials like poly(aryl etherketones) containing trifluoromethyl groups demonstrates the utility of fluorinated building blocks in creating high-performance polymers. Although not directly related, this underscores the principle of using fluorinated aromatics to achieve desirable material properties. The development of methods for synthesizing fluorinated benzoic acids, such as 3-hydroxy-4-fluorobenzoic acid, also points to the broader interest in creating fluorinated monomers for advanced materials. google.com

Application in the Construction of Specialized Reagents and Ligands

The synthesis of specialized reagents and ligands for catalysis and other applications often requires building blocks with well-defined stereoelectronic properties. The presence of both an electron-donating ethyl group and an electron-withdrawing fluorine atom gives this compound a unique electronic character that could be beneficial in the design of new ligands for transition metal catalysis.

For example, the synthesis of chiral diphosphinic ligands for asymmetric hydrogenation often involves multi-step sequences starting from substituted aromatic compounds. google.com The functional groups on this compound could be elaborated to create novel phosphine (B1218219), amine, or other coordinating groups. The development of synthetic methods for related compounds, such as 4-Ethyl-3-fluoroaniline, which can be used to synthesize more complex molecules, further supports the potential of the (4-Ethyl-3-fluorophenyl) scaffold in the construction of specialized chemical tools.

Structure Activity Relationship Sar Studies and Biological Target Engagement Pre Clinical Investigations

Design and Synthesis of Analogues Based on the (4-Ethyl-3-fluorophenyl)methanol (B6215908) Scaffold

The rational design of analogues based on the this compound scaffold is a cornerstone of drug discovery programs aiming to develop new chemical entities with improved pharmacological profiles. The core principle involves systematically modifying the parent structure to probe interactions with biological targets and enhance therapeutic properties. Researchers often hypothesize that specific structural features of the scaffold, such as the fluorine atom and the ethyl group, can be optimized to improve efficacy and selectivity. nih.gov

The synthesis of these new derivatives employs a variety of modern organic chemistry techniques. For instance, the creation of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which can be considered bioisosteres or more complex analogues, has been achieved through methods like the Buchwald–Hartwig cross-coupling reaction. nih.gov This reaction is pivotal for forming carbon-nitrogen bonds, allowing for the attachment of various aryl groups to a core structure. Other synthetic strategies may involve multi-component reactions, which allow for the rapid assembly of complex molecules from simpler starting materials, such as the synthesis of 2-amino-4,6-dihydropyrano[3,2-c]isochromene-3-carbonitriles. nih.gov The design process is often guided by the goal of exploring new chemical space and identifying compounds with potential as anticancer, anti-inflammatory, or antimicrobial agents. ccspublishing.org.cnnih.gov

The strategic placement of substituents is a key aspect of the design process. For example, in the development of dopamine (B1211576) transporter (DAT) inhibitors, modifications to related structures like bis(4-fluorophenyl)methoxy]tropanes have shown that even small changes can significantly impact binding affinity and selectivity. nih.gov Similarly, in the design of novel c-Met/VEGFR-2 inhibitors, a series of pyridine (B92270) derivatives were synthesized to explore how different substitutions affect their inhibitory potency against these cancer-related kinases. researchgate.net These examples underscore the iterative process of design, synthesis, and testing that drives the optimization of lead compounds derived from scaffolds related to this compound.

In Vitro Biological Activity Profiling and Mechanistic Exploration of Derivatives

Once synthesized, the novel analogues undergo rigorous in vitro testing to determine their biological effects and elucidate their mechanisms of action at a molecular and cellular level.

A primary method for evaluating the potential of new drug candidates is to measure their ability to inhibit specific enzymes. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, derivatives are frequently tested against kinases, a class of enzymes often implicated in cancer. In a study of sorafenib (B1663141) analogues, new 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives were evaluated for their ability to inhibit Raf kinases. researchgate.net The most promising compound, 11f , demonstrated an IC₅₀ value of 51 nM against the MKN-45 cell line, indicating potent inhibition. researchgate.net

Kinetic studies are also performed to understand how the inhibitor interacts with the enzyme. Inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where it binds to an allosteric (secondary) site to induce a conformational change that inactivates the enzyme. jackwestin.comjumedicine.com For instance, a study on tyrosinase inhibitors found that certain (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives acted as competitive inhibitors, suggesting they bind directly to the enzyme's active site. nih.gov The cytochrome P450 (CYP) family of enzymes, crucial for drug metabolism, is another important target for inhibition studies. The inhibition of specific CYP isoforms like CYP3A4 by new chemical entities is a critical assessment in pre-clinical development. nih.govnih.gov

Table 1: Enzyme Inhibition Data for Selected Analogues

CompoundTarget Enzyme/Cell LineInhibition TypeIC₅₀ (µM)Source
PDTM3Mushroom TyrosinaseCompetitive13.94 nih.gov
Compound 12dc-MetNot Specified0.11 researchgate.net
Compound 12dVEGFR-2Not Specified0.19 researchgate.net
Compound 11f (vs. MKN-45)Raf Kinase (inferred)Not Specified0.051 researchgate.net

Derivatives of the this compound scaffold are also evaluated for their ability to bind to cellular receptors. This is particularly relevant for diseases involving dysfunctional cell signaling pathways. The affinity of a ligand for a receptor is typically measured by its dissociation constant (Kᵢ), with lower values indicating stronger binding.

Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, which share the fluorophenyl feature, have been conducted to identify potent and selective inhibitors of the dopamine transporter (DAT). nih.gov These studies revealed that specific substitutions on the tropane (B1204802) ring system could modulate binding affinity for DAT versus the serotonin (B10506) transporter (5HT), highlighting the importance of subtle structural changes in achieving receptor selectivity. nih.govebi.ac.uk In one such study, compound 10e showed a Kᵢ value of 21 nM for DAT. nih.gov The development of novel 1,4-benzoxazine derivatives has also been pursued, with the hypothesis that these compounds could interact with targets like the retinoic acid receptor-related orphan receptor (ROR), thereby influencing cancer cell growth. nih.gov

Beyond isolated enzymes and receptors, the effects of these compounds are studied in whole cells. Cell-based assays can reveal the ultimate biological outcome of target engagement, such as the inhibition of cell proliferation or the induction of programmed cell death (apoptosis).

For example, novel cyanomethyl vinyl ether derivatives were assessed for their antiproliferative activity against various cancer cell lines. frontiersin.org The most active compounds, 1E and 7E , exhibited significant cytotoxicity in SKOV3 ovarian carcinoma cells with IC₅₀ values of 2.92 µM and 2.62 µM, respectively. frontiersin.org Further mechanistic studies, such as molecular docking, suggested that these compounds might function by interacting with tubulin, a key component of the cellular cytoskeleton, thereby disrupting cell division. frontiersin.org Similarly, certain 2-amino-4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile derivatives were found to be particularly toxic to the MCF-7 breast cancer cell line, marking them as lead compounds for further investigation into their apoptotic potential. nih.gov These cell-based studies are crucial for confirming that the molecular activity observed in binding and inhibition assays translates into a desired therapeutic effect at the cellular level.

Table 2: Cytotoxicity Data for Selected Analogues

CompoundCancer Cell LineIC₅₀ (µM)Source
Compound 1ESKOV3 (Ovarian)2.92 frontiersin.org
Compound 7ESKOV3 (Ovarian)2.62 frontiersin.org
Compound 9EBT20 (Breast)4.98 frontiersin.org
Compound 14fPC-3 (Prostate)7.84 nih.gov

Conformational Effects of Fluorine on Molecular Recognition

The inclusion of a fluorine atom in the this compound scaffold is a deliberate design choice rooted in the unique properties of this element. Fluorine is highly electronegative and has a van der Waals radius similar to that of a hydrogen atom, allowing it to replace hydrogen without significantly increasing the molecule's size. However, its electronic effects can profoundly influence a molecule's conformation and its interaction with biological targets. nih.gov

The strong carbon-fluorine (C-F) bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450s. nih.gov Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which can affect the molecule's ionization state and its ability to form key hydrogen bonds or electrostatic interactions within a protein's binding pocket. nih.gov In some cases, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, further stabilizing the ligand-target complex. The conformational preferences of the fluorinated phenyl ring can also be altered, influencing how the molecule presents its other functional groups to the target protein. These subtle but significant effects are a key reason why fluorinated compounds are prevalent in modern pharmaceuticals. ccspublishing.org.cnnih.gov

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

To gain a deeper, atom-level understanding of how these molecules interact with their biological targets, researchers increasingly rely on computational methods. Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and predicting the binding modes of ligands.

Molecular docking programs can predict the preferred orientation of a ligand when bound to a target protein, helping to rationalize observed SAR data. For example, in a study of tyrosinase inhibitors, in silico docking suggested that the binding affinities of PDTM derivatives were closely related to their experimentally determined inhibitory activities. nih.gov These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for binding.

Molecular dynamics simulations take this a step further by simulating the movement of the ligand-protein complex over time. This can provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. For instance, computational studies on novel antiproliferative agents targeting tubulin have used docking to compare the binding mode of new compounds to that of known tubulin inhibitors like colchicine, suggesting potential mechanistic similarities. frontiersin.org These computational approaches are invaluable for generating hypotheses, guiding the design of new analogues, and interpreting complex biological data.

Advanced Analytical and Spectroscopic Methodologies in 4 Ethyl 3 Fluorophenyl Methanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹⁹F NMR for Elucidating Fluorine Environment and Dynamics

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful technique for studying (4-Ethyl-3-fluorophenyl)methanol (B6215908). Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, making it highly sensitive for NMR detection. biophysics.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a precise probe of the fluorine atom's surroundings on the aromatic ring. biophysics.org

For fluoroaromatic compounds, chemical shifts are typically reported relative to a standard such as fluorotrichloromethane (CFCl₃). The chemical shift of the fluorine in this compound is expected to fall within the general range for aromatic fluorides. researchgate.net The specific value is influenced by the electronic effects of the para-ethyl and meta-hydroxymethyl substituents. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (protons on the aromatic ring) and carbons provides valuable structural information. These J-couplings (e.g., ³JHF, ⁴JHF) are readily observed and help to confirm the substitution pattern of the benzene (B151609) ring. nih.gov

Table 1: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted Value RangeInformation Gained
Chemical Shift (δ)-110 to -130 ppm (relative to CFCl₃)Confirms the presence and electronic environment of the fluorine atom. Sensitive to substituent effects.
Coupling Constants³JH-F ≈ 8–10 Hz, ⁴JH-F ≈ 5-7 HzProvides through-bond connectivity information, confirming the relative positions of the fluorine and aromatic protons.

Note: The predicted values are based on typical ranges for fluoroaromatic compounds and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Complex Structure Assignment

While 1D NMR (¹H and ¹³C) provides fundamental information, complex spectral overlap and ambiguous assignments often necessitate the use of two-dimensional (2D) NMR techniques. youtube.com For this compound, a combination of 2D experiments is essential for unambiguous assignment of all proton and carbon signals. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, and among the protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs (¹JCH). youtube.comhmdb.ca This is a highly sensitive experiment that allows for the direct assignment of the carbon atom attached to each proton. For instance, it would link the methylene proton signal of the alcohol to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.combmrb.io HMBC is critical for piecing together the molecular skeleton. It would show correlations from the benzylic CH₂ protons to the aromatic carbons C1, C2, and C6, and from the ethyl group's protons to the aromatic carbons C3, C4, and C5, thereby confirming the substitution pattern on the benzene ring.

Table 2: Expected 2D NMR Correlations for this compound

2D ExperimentKey Correlations ExpectedStructural Information Confirmed
COSY -CH₂ (ethyl) ↔ -CH₃ (ethyl)-Aromatic H ↔ Aromatic HConnectivity of the ethyl group and adjacent aromatic protons.
HSQC -CH₂ (ethyl) ↔ C (ethyl, CH₂)-CH₃ (ethyl) ↔ C (ethyl, CH₃)-CH₂ (alcohol) ↔ C (alcohol, CH₂)-Aromatic H ↔ Aromatic CDirect one-bond C-H connections for all protonated carbons.
HMBC -CH₂ (alcohol) ↔ Aromatic C's-CH₂ (ethyl) ↔ Aromatic C's-Aromatic H's ↔ Other Aromatic C'sConnectivity between the substituents and the aromatic ring, and the overall substitution pattern.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and its fragments with high accuracy. pearson.com For this compound, HRMS would confirm its molecular formula (C₉H₁₁FO) by providing a highly accurate mass measurement of its molecular ion ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), its protonated molecule ([M+H]⁺).

Analysis of the fragmentation patterns observed in the mass spectrum provides corroborating evidence for the molecule's structure. The fragmentation of this compound would likely proceed through pathways characteristic of benzyl (B1604629) alcohols and ethylbenzenes. docbrown.infoyoutube.com

Plausible Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond can lead to the formation of a benzylic cation [M-17]⁺.

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic C-C bond, resulting in the formation of a stable tropylium-like ion [M-15]⁺. pearson.comdocbrown.info This is often the base peak in the mass spectra of ethylbenzenes.

Loss of water (H₂O): Elimination of a water molecule from the molecular ion can occur, leading to an [M-18]⁺ fragment. libretexts.org

Loss of formaldehyde (B43269) (CH₂O): Cleavage involving the hydroxymethyl group can result in the loss of a neutral formaldehyde molecule, yielding a [M-30]⁺ fragment ion. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound (Molecular Weight: 154.18 g/mol )

m/z (predicted)Ion FormulaProposed Lost NeutralDescription
154.0794[C₉H₁₁FO]⁺-Molecular Ion ([M]⁺)
139.0559[C₈H₈FO]⁺•CH₃Loss of a methyl radical from the ethyl group.
137.0818[C₉H₁₀F]⁺•OHLoss of the hydroxyl radical.
125.0818[C₈H₁₀F]⁺CH₂OLoss of formaldehyde from the hydroxymethyl group.
123.0661[C₈H₈F]⁺CH₃CHORearrangement and loss of acetaldehyde.
91.0548[C₇H₇]⁺C₂H₄FOTropylium ion (less likely due to substitution).

Note: The fragmentation pattern can vary significantly depending on the ionization method (e.g., Electron Ionization vs. Electrospray Ionization).

Development of Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and purity assessment.

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of this compound. 50megs.com A typical GC method would involve:

Column: A capillary column with a moderately polar stationary phase, such as one containing phenyl and/or cyanopropyl groups, would be effective for separating aromatic alcohols. mdpi.com

Injector: A heated injector port ensures rapid and complete vaporization of the sample. libretexts.org

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (GC-MS) offers definitive identification of the separated components based on their mass spectra. researchgate.net

Reaction Monitoring: The synthesis of this compound, for instance, by the reduction of 3-ethyl-4-fluorobenzaldehyde, can be monitored using chromatography. Small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by GC or Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 4: Representative Gas Chromatography (GC) Parameters for Analysis

ParameterTypical SettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5)Separation of analytes based on boiling point and polarity. nih.gov
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column. libretexts.org
Injector Temperature 250 °CTo ensure rapid vaporization of the sample. libretexts.org
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/minTemperature gradient to elute compounds with different boiling points.
Detector FID or MSDetection and quantification (FID) or identification (MS).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. theaic.org These techniques are complementary and are used to confirm the presence of key structural features in this compound.

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group, broadened due to hydrogen bonding. researchgate.netlibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups are observed just below 3000 cm⁻¹. theaic.org

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring. jetir.org

C-O Stretch: The stretching vibration of the benzylic C-O bond typically results in a strong band in the 1000-1250 cm⁻¹ region. researchgate.net

C-F Stretch: The carbon-fluorine bond gives rise to a strong, characteristic absorption, usually found in the 1000-1400 cm⁻¹ range. jetir.org

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum.

Table 5: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique (Typical Intensity)
-OHO-H Stretch3200-3600FT-IR (Strong, Broad)
Aromatic C-HC-H Stretch3000-3100FT-IR (Medium), Raman (Strong)
Aliphatic C-HC-H Stretch2850-2970FT-IR (Medium-Strong), Raman (Medium-Strong)
Aromatic RingC=C Stretch1450-1600FT-IR (Medium-Weak), Raman (Medium-Strong)
-CH₂-CH₂ Bend (Scissoring)1440-1470FT-IR (Medium)
C-OC-O Stretch1000-1250FT-IR (Strong)
C-FC-F Stretch1000-1400FT-IR (Strong)

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While obtaining suitable single crystals of this compound itself might be challenging if it is a low-melting solid or an oil at room temperature, this technique is invaluable for the structural analysis of its solid derivatives.

Should this compound be used to synthesize new compounds, such as esters, ethers, or coordination complexes, that form high-quality crystals, X-ray diffraction analysis would provide unambiguous proof of their structure. This analysis yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. beilstein-journals.org

Furthermore, if a chiral center is introduced during the synthesis of a derivative, X-ray crystallography of the resulting enantiomerically pure crystal can be used to determine its absolute configuration, which is crucial in fields like medicinal chemistry and materials science. nih.gov

Mechanistic Investigations of Reactions Involving 4 Ethyl 3 Fluorophenyl Methanol

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic data for reactions specifically involving (4-Ethyl-3-fluorophenyl)methanol (B6215908) are not extensively available in publicly accessible literature. However, general principles of organic reaction mechanisms allow for a theoretical discussion of the factors that would govern its reactivity. The presence of the fluorine atom and the ethyl group on the phenyl ring introduces electronic and steric effects that influence reaction rates and equilibria.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of the hydroxyl proton and the stability of charged intermediates. For instance, in an oxidation reaction of the alcohol to the corresponding aldehyde, the electron-withdrawing nature of the fluorine would destabilize a developing positive charge on the benzylic carbon in a potential carbocationic intermediate, potentially slowing down reactions that proceed through such a pathway. Conversely, it would stabilize a developing negative charge on the oxygen atom in the conjugate base, making the alcohol more acidic compared to its non-fluorinated analog.

Transition State Analysis and Catalytic Cycle Elucidation

The elucidation of transition states and catalytic cycles is fundamental to understanding how reactions of this compound proceed. While specific transition state analyses for this compound are not widely reported, we can infer likely scenarios from related chemical systems.

For instance, in a catalyzed reaction, such as a metal-catalyzed cross-coupling or an enzymatic transformation, the this compound would first coordinate to the catalyst. The geometry of this initial complex is critical and is influenced by the steric hindrance from the ethyl group and the electronic interactions involving the fluorine atom.

Solvent Effects and Stereochemical Outcomes in Transformations

The choice of solvent can have a profound impact on the rate, selectivity, and stereochemical outcome of reactions involving this compound. Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.

In reactions that involve polar or charged intermediates, polar solvents are generally preferred as they can solvate these species, lowering their energy and thus the activation energy of the reaction. For example, in a nucleophilic substitution reaction at the benzylic carbon, a polar protic solvent could hydrogen-bond with the leaving group, facilitating its departure. Conversely, nonpolar solvents might be favored for reactions that proceed through nonpolar transition states.

The stereochemical outcome of reactions at the benzylic carbon can also be highly dependent on the solvent. In asymmetric synthesis, the solvent can influence the conformation of the substrate-catalyst complex, thereby affecting the facial selectivity of a nucleophilic attack. While specific studies on this compound are limited, research on analogous structures like 4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine has shown that the stereochemical course of a reaction can be directed by the interplay of substrate, reagent, and solvent.

Isotope Labeling Studies to Probe Reaction Pathways

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C or ¹⁴C), one can follow the bond-breaking and bond-forming steps of a reaction.

For example, to investigate the mechanism of an oxidation reaction of this compound, the hydrogen atom on the benzylic carbon could be replaced with deuterium. A primary kinetic isotope effect (a slower reaction rate for the deuterated compound) would indicate that the C-H bond is broken in the rate-determining step of the reaction.

In studies of related compounds, such as the synthesis of paroxetine (B1678475) analogs, carbon-13 and carbon-14 (B1195169) labeling has been employed to investigate reaction mechanisms. For instance, labeling the hydroxymethyl group of a related piperidine (B6355638) derivative with ¹³C helped to demonstrate an inversion of configuration during a cyclization reaction, providing clear evidence for a specific bicyclic intermediate. researchgate.net Similar strategies could be applied to this compound to unambiguously determine reaction pathways and rule out alternative mechanisms.

Future Directions and Emerging Research Frontiers for 4 Ethyl 3 Fluorophenyl Methanol

Innovation in Sustainable Synthetic Routes and Methodologies

The future of chemical manufacturing is intrinsically linked to the development of sustainable and green synthetic methodologies. For (4-Ethyl-3-fluorophenyl)methanol (B6215908), research is anticipated to pivot from traditional multi-step syntheses, which often rely on stoichiometric reagents and harsh conditions, towards more atom-economical and environmentally benign alternatives.

A primary focus will be the catalytic reduction of 4-ethyl-3-fluorobenzaldehyde (B6205756) or its corresponding carboxylic acid. While conventional reducing agents like sodium borohydride (B1222165) are effective, future research will likely explore catalytic hydrogenation using heterogeneous catalysts based on earth-abundant metals. mdpi.com These processes, operating under milder conditions with hydrogen gas as the terminal reductant, offer significant advantages in terms of reduced waste and improved safety profiles. The development of highly selective and reusable catalysts will be a key area of investigation.

Furthermore, the principles of green chemistry will guide the selection of solvents and reaction media. The exploration of aqueous media, supercritical fluids, or biodegradable solvents will be crucial in minimizing the environmental footprint of the synthesis. For instance, the use of N-halosuccinimides in aqueous media for halogenation reactions of similar benzyl (B1604629) alcohols points towards the potential for greener transformations involving this compound. numberanalytics.com Additionally, the application of iron catalysts in propylene (B89431) carbonate, a green and recyclable solvent, for etherification reactions of benzyl alcohols showcases a promising avenue for developing sustainable derivative synthesis from the target compound. kpi.uanumberanalytics.com

The following table outlines potential sustainable synthetic approaches for this compound and its derivatives:

Reaction TypeConventional MethodPotential Sustainable AlternativeKey Advantages
Reduction of Aldehyde/Carboxylic Acid Sodium Borohydride (NaBH₄) in organic solventCatalytic hydrogenation (e.g., with Pd/C, Ni, or Fe catalysts) in a green solventHigher atom economy, use of H₂ as a clean reductant, catalyst recyclability
Halogenation Thionyl chloride (SOCl₂) or phosphorus halidesN-Halosuccinimides in aqueous mediaAvoids corrosive and hazardous reagents, uses water as a solvent
Etherification Williamson ether synthesis with strong bases and alkyl halidesIron-catalyzed etherification in propylene carbonateUse of an inexpensive and less toxic metal catalyst, recyclable green solvent

Exploration of Novel Applications in Niche Chemical Synthesis

As a functionalized aromatic building block, this compound holds significant potential for the synthesis of novel and complex molecules in niche chemical sectors. The unique combination of the ethyl and fluoro substituents on the phenyl ring can impart desirable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and specific binding interactions, to the target molecules.

Future research is expected to leverage this compound as a key intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals. Its structural motif may be incorporated into new drug candidates targeting a range of therapeutic areas or into innovative pesticides with improved efficacy and selectivity.

Beyond these established fields, there is growing interest in the application of fluorinated building blocks in the design of functional materials. This compound could serve as a monomer or a precursor for the synthesis of specialty polymers and liquid crystals with tailored optical or electronic properties. The presence of the fluorine atom can significantly influence the material's characteristics, including its thermal stability, chemical resistance, and refractive index. youtube.com

Advanced Approaches in Chemical Biology and Material Science Applications (excluding clinical applications)

The unique properties of the fluorine atom make this compound an intriguing candidate for advanced applications in chemical biology and material science. In chemical biology, the introduction of fluorine can serve as a subtle yet powerful tool for probing biological systems. While specific research on this compound in this area is nascent, the broader field of fluorine chemistry in biology provides a clear roadmap. For instance, fluorinated molecules are increasingly used as ¹⁹F NMR probes to study protein-ligand interactions and cellular processes in a non-invasive manner. The distinct NMR signal of fluorine allows for clear observation without background interference from biological macromolecules.

In material science, the incorporation of fluorinated building blocks like this compound into polymers can lead to materials with enhanced properties. man.ac.uknih.gov Fluorination is known to increase thermal stability, chemical inertness, and hydrophobicity. numberanalytics.com Therefore, polymers derived from this monomer could find applications in high-performance coatings, membranes, and advanced composites. Research in this area would focus on the polymerization of this compound or its derivatives and the characterization of the resulting materials' properties. The polymerization of benzyl alcohol in anhydrous hydrogen fluoride (B91410) to produce poly(phenylenemethylene) suggests a potential pathway for creating novel polymers from substituted benzyl alcohols. kpi.uakpi.ua

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. numberanalytics.comman.ac.uk For a molecule like this compound, these computational tools can accelerate the discovery of new synthetic routes and the design of novel derivatives with desired properties.

AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations, identify optimal reaction conditions, and even propose entirely new synthetic pathways that are more efficient and sustainable. numberanalytics.comkpi.ua This can significantly reduce the time and resources required for experimental work.

Furthermore, generative AI models can be employed to design new molecules based on the this compound scaffold. By defining a set of desired properties, such as biological activity or material characteristics, these models can generate a vast library of virtual compounds for further computational and experimental evaluation. This in silico screening approach can dramatically increase the efficiency of identifying promising lead candidates for various applications.

Development of this compound Derivatives for Radiopharmaceutical Development (e.g., ¹⁸F-labeling for PET probes, excluding clinical trial data)

The presence of a fluorine atom in this compound makes it an attractive precursor for the development of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in oncology, neurology, and cardiology for diagnostic and research purposes. The short-lived positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), is the most commonly used radionuclide in PET due to its favorable decay properties.

Future research will likely focus on developing efficient methods for the late-stage ¹⁸F-labeling of derivatives of this compound. This would involve the synthesis of suitable precursors that can be rapidly and efficiently radiolabeled with [¹⁸F]fluoride. The resulting ¹⁸F-labeled probes could then be evaluated for their potential to target specific biological markers associated with various diseases. The development of novel PET probes derived from this scaffold could open up new avenues for molecular imaging and our understanding of disease processes at the molecular level.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-Ethyl-3-fluorophenyl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via reduction of the corresponding ketone, (4-Ethyl-3-fluorophenyl)methanone, using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For example, NaBH4 in methanol at 0–25°C achieves selective reduction of the carbonyl group while preserving the fluorine substituent. The ethyl group may introduce steric hindrance, necessitating optimized stoichiometry (e.g., 1.5–2.0 equivalents of reductant) .
  • Characterization : Post-synthesis, confirm structural integrity via <sup>1</sup>H/<sup>19</sup>F NMR and FT-IR. The fluorine atom’s electron-withdrawing effect shifts aromatic proton signals downfield (δ ~7.2–7.8 ppm), while the hydroxyl proton appears as a broad singlet (~1–5 ppm, depending on solvent) .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

  • Approach : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) provides precise bond angles and distances. The ethyl group’s orientation relative to the fluorine atom can be analyzed to assess steric and electronic interactions. For instance, the dihedral angle between the phenyl ring and the hydroxyl-bearing carbon may indicate conformational stability .

Advanced Research Questions

Q. How do competing electronic effects (fluorine’s electronegativity vs. ethyl’s inductive donation) influence reactivity in cross-coupling reactions?

  • Experimental Design : Use this compound as a substrate in Suzuki-Miyaura couplings. Compare reaction rates and yields with analogous non-fluorinated or non-alkylated derivatives. Monitor via <sup>19</sup>F NMR to track fluorine retention.
  • Data Contradiction : Fluorine may deactivate the ring toward electrophilic substitution but enhance oxidative stability. Conflicting reports on reactivity can arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (Pd(OAc)2 vs. PdCl2) .

Q. What analytical strategies differentiate between regioisomeric byproducts during Friedel-Crafts acylation of fluorinated precursors?

  • Resolution : Combine HPLC-MS (C18 column, acetonitrile/water gradient) and NOESY NMR to distinguish between ortho/meta/para substitution patterns. For example, meta-substituted byproducts show distinct NOE correlations between the ethyl group and fluorine .

Q. How does the compound’s hydrophobicity impact its utility in biomolecular studies (e.g., membrane permeability assays)?

  • Methodology : Measure logP values via shake-flask method (octanol/water). Compare with computational predictions (e.g., ChemAxon). The ethyl group increases logP (~2.5–3.0), enhancing lipid bilayer penetration, while fluorine may reduce metabolic degradation .

Key Challenges and Recommendations

  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H) is critical if enantiomers are present due to asymmetric reduction pathways .
  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (>200°C), guiding safe handling in high-temperature reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.